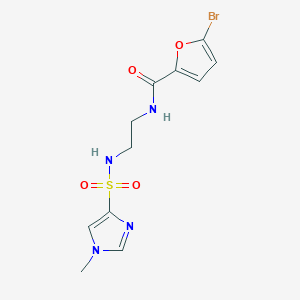

5-bromo-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)furan-2-carboxamide

説明

5-bromo-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)furan-2-carboxamide is a synthetic small molecule featuring a brominated furan carboxamide core linked to a 1-methylimidazole sulfonamide group via an ethyl spacer.

特性

IUPAC Name |

5-bromo-N-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN4O4S/c1-16-6-10(14-7-16)21(18,19)15-5-4-13-11(17)8-2-3-9(12)20-8/h2-3,6-7,15H,4-5H2,1H3,(H,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPWMWOPFRZULJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCCNC(=O)C2=CC=C(O2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

Imidazole derivatives, a key component of this compound, are known to interact with a diverse range of biological targets due to their versatile chemical structure.

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, including hydrogen bonding and π-π stacking, due to the presence of nitrogen atoms and aromatic rings in their structure.

Biochemical Pathways

Imidazole derivatives are known to be involved in a wide range of biochemical pathways due to their broad spectrum of biological activities.

Pharmacokinetics

Imidazole derivatives are generally known for their good absorption and distribution profiles, which contribute to their bioavailability.

生物活性

5-bromo-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of 5-bromo-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)furan-2-carboxamide is . The compound features a furan ring, a sulfonamide group, and a bromine atom, which may contribute to its biological properties.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit specific enzymes involved in cancer progression.

- Induction of Apoptosis : The sulfonamide moiety is known to interact with cellular pathways that lead to programmed cell death.

- Antiproliferative Effects : Research indicates that derivatives of similar compounds can exhibit significant antiproliferative effects on various cancer cell lines.

Efficacy Against Cancer Cell Lines

Table 1 summarizes the cytotoxic effects of 5-bromo-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)furan-2-carboxamide against different cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.63 | Induction of apoptosis |

| U-937 (Leukemia) | 12.50 | Inhibition of proliferation |

| A549 (Lung) | 20.00 | Cell cycle arrest |

Structure-Activity Relationship (SAR)

Research has indicated that modifications in the chemical structure can significantly affect biological activity. The presence of the bromine atom and the sulfonamide group enhances the compound's ability to interact with target proteins.

Case Studies

Several studies have investigated the biological activity of related compounds:

- Study on Anticancer Activity : A study demonstrated that compounds similar to 5-bromo-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)furan-2-carboxamide exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin against various cancer cell lines, suggesting potential as effective anticancer agents .

- Mechanistic Studies : Flow cytometry assays revealed that these compounds induce apoptosis in a dose-dependent manner, with significant increases in caspase-3 activation observed in treated cells .

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of furan carboxamide derivatives modified with sulfonamide or heterocyclic substituents. Below is a systematic comparison with analogs identified in the evidence:

Table 1: Structural and Functional Comparison of Related Compounds

Key Observations

Functional Group Variations: The target compound’s imidazole sulfonamide group distinguishes it from analogs like CAS 356562-30-6 (cyclohexenyl) and CAS 921074-49-9 (tetrazole). Imidazole sulfonamides are known for hydrogen-bonding capabilities and interactions with metal ions, which may enhance binding specificity compared to purely hydrophobic substituents . The brominated furan is a conserved feature in CAS 356562-30-6 and CAS 921074-49-9, suggesting its role in electronic or steric modulation.

This suggests shared synthetic challenges, such as optimizing reaction yields for sterically hindered intermediates.

Research Findings and Limitations

- Biological Activity: No direct data on the target compound’s activity is available in the evidence.

- Structure-Activity Relationship (SAR) : The absence of sulfonamide or brominated furan in CAS 923113-41-1 underscores the importance of these groups in the target compound’s hypothesized mechanism.

- Data Gaps : Detailed pharmacokinetic or toxicity profiles, enzymatic assays, and crystallographic binding data are unavailable in the provided sources.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。